molecular formula C8H21O2Si3 B3046868 3-Ethenyl-1,1,1,5,5,5-hexamethyltrisiloxane CAS No. 131501-49-0

3-Ethenyl-1,1,1,5,5,5-hexamethyltrisiloxane

Cat. No. B3046868
CAS RN: 131501-49-0
M. Wt: 233.51 g/mol
InChI Key: ZISBWXWXUKQGLP-UHFFFAOYSA-N
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Description

1,1,3,3,5,5-Hexamethyltrisiloxane is an organosilicon compound . It’s used in the preparation of 2-bis (3-allyl-4-hydroxyphenyl)hexafluoropropane, which is associated with inorganic siloxane polymer and used as a coating material for the detection of toxic chemical warfare agents .


Molecular Structure Analysis

The molecular formula of 1,1,3,3,5,5-Hexamethyltrisiloxane is C6H20O2Si3 . The molecular weight is 208.48 . The structure can be represented as [(CH3)2SiHO]2Si(CH3)2 .


Physical And Chemical Properties Analysis

1,1,3,3,5,5-Hexamethyltrisiloxane has a refractive index of 1.383 (lit.) . It has a boiling point of 128 °C (lit.) and a density of 0.822 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Ethenyl-1,1,1,5,5,5-hexamethyltrisiloxane plays a crucial role in the synthesis of complex chemical structures and materials, demonstrating its versatility in organic chemistry. For instance, its involvement in the facile synthesis of 1,1-bis(silyl)ethenes showcases its utility in creating symmetrical compounds through catalyzed silylative coupling cyclization, followed by reactions with Grignard reagents. This process leads to the production of cyclic products, which can then be transformed into cyclic carbosiloxane, offering pathways for the development of novel materials with specific properties (Pawluć et al., 2005).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, 3-Ethenyl-1,1,1,5,5,5-hexamethyltrisiloxane contributes to the development of advanced materials with unique properties. Transparent, low-density ethenylene-bridged polymethylsiloxane aerogels synthesized via a sol-gel process from 1,2-bis(methyldiethoxysilyl)ethene highlight its application in creating materials with high light transmittance and mechanical resilience. The rigidity imparted by ethenylene groups in these aerogels suggests potential for functionalization and enhancement of mechanical properties, underscoring the importance of 3-Ethenyl-1,1,1,5,5,5-hexamethyltrisiloxane in designing materials with tailored functionalities (Shimizu et al., 2017).

Catalysis and Organic Transformations

This chemical also finds applications in catalysis and organic transformations, where its unique structure facilitates various chemical reactions. For example, it is involved in the oligomerization reactions of 1,3-dihydro-1,1,3,3-tetramethyldisiloxane catalyzed by tris(pentafluorophenyl)borane, leading to the formation of linear α,ω-dihydrooligodimethylsiloxanes. This process highlights its role in synthesizing linear and cyclic oligomers, contributing to the development of new catalytic processes and materials (Chojnowski et al., 2006).

Safety and Hazards

1,1,3,3,5,5-Hexamethyltrisiloxane is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this chemical .

properties

InChI

InChI=1S/C8H21O2Si3/c1-8-11(9-12(2,3)4)10-13(5,6)7/h8H,1H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISBWXWXUKQGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21O2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00767969
Record name 3-Ethenyl-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00767969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenyl-1,1,1,5,5,5-hexamethyltrisiloxane

CAS RN

131501-49-0
Record name 3-Ethenyl-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00767969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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